molecular formula C16H22BrN3O3 B13911673 Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate

Cat. No.: B13911673
M. Wt: 384.27 g/mol
InChI Key: NSBBOZGRMDSCEH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrN3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the reaction of N-Boc-piperazine with 2-amino-5-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could produce a nitro derivative.

Scientific Research Applications

Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom and the amino group on the benzoyl ring. This structural feature imparts specific reactivity and biological activity, making it valuable for certain applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C16H22BrN3O3

Molecular Weight

384.27 g/mol

IUPAC Name

tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9,18H2,1-3H3

InChI Key

NSBBOZGRMDSCEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N

Origin of Product

United States

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